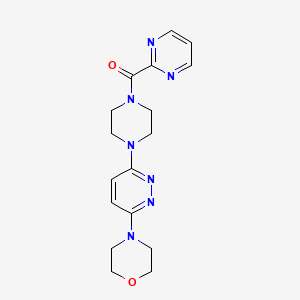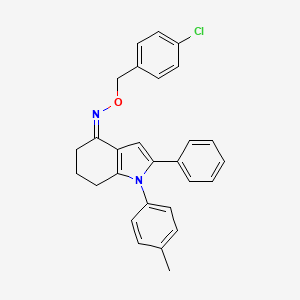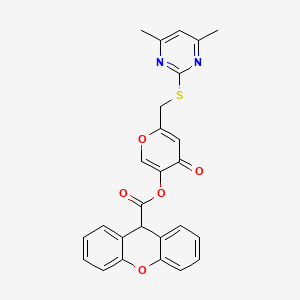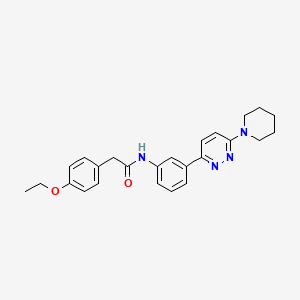![molecular formula C14H16N8 B2820397 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine CAS No. 2380078-93-1](/img/structure/B2820397.png)
6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine, also known as MPP, is a synthetic compound that belongs to the class of purine derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine exerts its effects through several mechanisms, including inhibition of inflammation, induction of apoptosis, and inhibition of viral replication. 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine has also been shown to modulate several signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine has been shown to have several biochemical and physiological effects, including inhibition of pro-inflammatory cytokines, induction of apoptosis, and inhibition of viral replication. 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine has also been shown to modulate several signaling pathways involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, the use of 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine in lab experiments is limited by its cost and availability, as well as its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine, including the development of more efficient synthesis methods, the investigation of its potential use in treating neurodegenerative diseases, and the exploration of its anti-cancer and anti-viral properties. Additionally, further research is needed to fully understand the mechanism of action of 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine and its potential therapeutic applications.
In conclusion, 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine is a synthetic compound with unique properties that make it a valuable tool for scientific research. Its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral properties, make it an area of active research. Further investigation is needed to fully understand the mechanism of action of 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine and its potential use in treating various diseases.
Métodos De Síntesis
The synthesis of 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine involves several steps, including the reaction of 6-methyl-3-pyridazinecarboxylic acid with piperazine in the presence of a coupling agent. The resulting intermediate is then reacted with 2-chloro-6-(trichloromethyl)purine to obtain the final product.
Aplicaciones Científicas De Investigación
6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine has been widely used in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-2-3-11(20-19-10)21-4-6-22(7-5-21)14-12-13(16-8-15-12)17-9-18-14/h2-3,8-9H,4-7H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVANQMZLULMCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2820314.png)


![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate](/img/structure/B2820318.png)
![3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820319.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2820322.png)



![4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B2820326.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)
![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)